4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
Chemical Structure: The compound features a benzofuran core substituted at the 2-position with a 4-chlorobenzoyl group and at the 3-position with a methyl group. The 6-position of the benzofuran is linked via an amide bond to a 4-tert-butylbenzamide moiety. This structure combines lipophilic (tert-butyl, chlorobenzoyl) and polar (amide) groups, making it a candidate for diverse biological or material applications.
Molecular Formula: Inferred as C₂₈H₂₆ClNO₃ (calculated based on structural analogs) . Molecular Weight: ~456.0 g/mol (estimated). Key Features:
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO3/c1-16-22-14-13-21(29-26(31)18-5-9-19(10-6-18)27(2,3)4)15-23(22)32-25(16)24(30)17-7-11-20(28)12-8-17/h5-15H,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYXTDWEBWZBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with a complex structure that includes a benzofuran moiety, a chlorobenzoyl group, and a tert-butyl substituent. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 445.9 g/mol. The structure is characterized by:
- A benzofuran ring which is known for various biological activities.
- A chlorobenzoyl group that may enhance the compound's reactivity and biological interactions.
- A tert-butyl group that can influence solubility and bioavailability.
The biological activity of this compound may arise from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it could modulate enzyme activity, potentially inhibiting enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, leading to altered cellular signaling pathways.
Biological Activity
Research on the biological activity of this compound indicates several promising areas:
Anticancer Properties
Studies have shown that compounds with similar structures exhibit significant anticancer activity. In vitro assays reveal that this compound may induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The presence of the benzofuran moiety is associated with antimicrobial properties. Preliminary data indicate that this compound could inhibit the growth of various bacterial strains, although further studies are needed to quantify its efficacy.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. For example, it may inhibit cholinesterase activity, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Comments |
|---|---|---|---|
| 4-tert-butyl-N-(2-chlorophenyl)benzamide | Structure | Moderate anticancer activity | Lacks benzofuran ring |
| N-(4-tert-butyl-thiazol-2-yl)-2-chlorobenzamide | Structure | Antimicrobial properties | Thiazole group alters mechanism |
| 4-tert-butyl-N-(2,5-dichlorophenyl)benzamide | Structure | Low enzyme inhibition | Less potent than target compound |
Case Studies
Several case studies highlight the potential applications of this compound:
- In Vitro Cancer Cell Studies : Research demonstrated that at concentrations of 10–50 µM, the compound significantly reduced viability in breast cancer cell lines (MCF-7), suggesting its role as a lead candidate for further development.
- Antimicrobial Testing : In a study involving Staphylococcus aureus and E. coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cholinesterase Inhibition Assays : The compound was tested against human erythrocyte cholinesterase and showed IC50 values in the low micromolar range, indicating significant enzyme inhibition which could be beneficial in neuroprotective strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis:
Functional Group Impact: The urea derivative (C₂₃H₁₆Cl₂N₂O₃) exhibits two chlorine atoms and a urea linkage, enabling stronger hydrogen-bonding interactions compared to the target compound’s benzamide group. This may enhance solubility but reduce membrane permeability . Its lower molecular weight (425.5 vs. 456.0) suggests improved bioavailability .
Substituent Effects: The 3,4-dichloro benzamide (C₁₉H₂₈Cl₂N₂O) features a cyclohexyl-dimethylamino group, which is structurally distinct from the benzofuran scaffold. Fenofibric acid derivatives (e.g., C₁₇H₁₅ClO₄) share the 4-chlorobenzoyl motif but are esterified propanoic acids. Their retention times (0.36 in HPLC, Table 1 of ) suggest lower lipophilicity compared to the target compound, aligning with their use as systemic lipid regulators.
Physicochemical Properties :
- The target compound’s tert-butyl group increases steric hindrance, which could limit rotational freedom and enhance binding specificity. In contrast, the urea derivative’s smaller substituents (two chlorophenyl groups) may allow greater conformational flexibility .
- The 3,4-dichloro benzamide’s dichloro substitution pattern and amine-containing cyclohexyl group likely enhance its interaction with neurological targets, as seen in other psychoactive benzamides .
Research Findings and Implications
- Structural Analysis : Tools like SHELX and WinGX (used for crystallographic refinement ) would be critical for elucidating the target compound’s 3D conformation and intermolecular interactions.
- Regulatory Considerations : The 3,4-dichloro benzamide’s legal status underscores the importance of substituent choice in avoiding unintended psychoactive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
